4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,15)(H,16,17)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHXVUXXQIGFAM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid typically involves the reaction of ethyl 4-aminobenzoate with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The ethoxycarbonyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylates, which exhibit unique chemical and biological properties .
Scientific Research Applications
Cancer Treatment Applications
The primary application of IR-01 is in the field of oncology. Research has shown that this compound exhibits significant anti-cancer properties. A study evaluated its effects on genetic integrity and splenic phagocytosis, indicating that IR-01 can act as a chemoprotector. It was designed based on structural fragments known for their antioxidant and anti-inflammatory properties, making it a candidate for cancer prevention and treatment.
Case Study: Effects on Genomic Damage
In a study assessing the ability of IR-01 to prevent genomic damage, results demonstrated that higher doses significantly increased splenic phagocytosis rates, suggesting enhanced immune response against cancer cells. The compound also showed potential in reducing clastogenic damage when used in combination with established chemotherapeutics like doxorubicin and cisplatin .
Table 1: Summary of Genomic Damage Prevention Studies
| Dose (mg/kg) | Splenic Phagocytosis Rate Increase | Clastogenic Damage Reduction |
|---|---|---|
| 24 | 1.43 | Significant |
| 48 | 1.67 | Significant |
Antioxidant Properties
IR-01's antioxidant capabilities are another area of interest. The compound's design incorporates elements that provide protection against oxidative stress, which is crucial in cancer therapy as oxidative damage can lead to tumor progression.
Synergistic Effects with Chemotherapeutics
Research has explored the synergistic effects of IR-01 when combined with various chemotherapeutics. The findings suggest that IR-01 not only enhances the effectiveness of these drugs but also reduces their cytotoxicity.
Case Study: Combination Therapy
In a controlled experiment, IR-01 was administered alongside doxorubicin. Results indicated a marked reduction in side effects typically associated with doxorubicin while maintaining its anti-tumor efficacy. This combination therapy approach could lead to improved patient outcomes in cancer treatment regimens .
Table 2: Effects of Combination Therapy on Cytotoxicity
| Drug Combination | Cytotoxicity Level | Efficacy Rating |
|---|---|---|
| Doxorubicin Alone | High | Moderate |
| Doxorubicin + IR-01 | Low | High |
Mechanism of Action
The mechanism of action of 4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, its antinociceptive effects are attributed to its ability to inhibit certain pain-related pathways, thereby reducing pain perception .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-(substituted phenyl)amino-4-oxobut-2-enoic acids. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Trends
Substituent Effects on Reactivity: The ethoxycarbonyl group in the target compound enhances electrophilicity at the α,β-unsaturated carbonyl, facilitating nucleophilic attacks (e.g., by thiophenol or amines) to form heterocycles like quinazolinones . Nitro (-NO₂) and fluoro (-F) substituents (electron-withdrawing groups) increase reactivity toward nucleophiles compared to methyl (-CH₃) (electron-donating) .
Physicochemical Properties: Solubility: The ethoxycarbonyl group improves solubility in organic solvents, whereas the carboxylic acid moiety ensures moderate aqueous solubility . Hazard Profile: Nitro-substituted analogs (e.g., 4-(4-nitrophenyl)-4-oxobut-2-enoic acid) exhibit higher toxicity (GHS Category 2) compared to non-hazardous methyl derivatives .
Synthetic Utility: The target compound reacts with anthranilic acid to form benzoxazinones, which are precursors to fused heterocycles like pyridopyrimidines . Methyl-substituted analogs are used as biochemical reagents due to their stability and low hazard profile .
Biological Activity
4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid, also known as ethyl 4-(4-ethoxycarbonylphenylamino)-4-oxobut-2-enoate, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its role in medicinal chemistry.
- Molecular Formula : C11H13NO5
- Molecular Weight : 239.23 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C1=C(C(=O)N)C(=C(C(=O)O)C1=C)C(=O)O
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with substituted anilines followed by a series of condensation and cyclization reactions. This synthetic pathway allows for the introduction of various substituents, potentially enhancing biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study screened various synthesized compounds for their antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results showed that several derivatives demonstrated potent activity, suggesting that modifications to the core structure can lead to enhanced efficacy against microbial strains .
Anticancer Properties
In vitro studies have highlighted the potential anticancer activity of this compound. Specific derivatives have been tested against cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest, indicating its potential as a lead compound in cancer therapy .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound. The findings demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong potential for therapeutic applications .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Klebsiella pneumoniae |
| Compound C | 15 | Escherichia coli |
Study 2: Anticancer Mechanism
In another investigation focusing on the anticancer properties, derivatives were tested on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives could induce apoptosis through caspase activation and reactive oxygen species (ROS) generation. The study concluded that these compounds could serve as promising candidates for further development in cancer therapeutics .
Q & A
Q. What are the standard synthetic routes for 4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of maleic anhydride with 4-(ethoxycarbonyl)aniline. A stepwise approach involves refluxing maleic anhydride with the aniline derivative in a polar aprotic solvent (e.g., toluene or DMF) under inert atmosphere. Optimization includes adjusting stoichiometry (1:1 molar ratio), temperature (80–100°C), and reaction time (3–6 hours) to improve yield. Post-reaction purification via column chromatography or recrystallization is recommended .
Q. How is the structural identity of this compound confirmed experimentally?
Structural validation employs:
- 1H/13C NMR : Peaks at δ 6.3–6.8 ppm (vinyl protons), δ 1.3–1.4 ppm (ethoxy CH3), and carbonyl signals at ~170–175 ppm confirm the α,β-unsaturated acid and ethoxycarbonyl groups.
- HRMS : Molecular ion peaks matching the theoretical mass (C13H13NO6, MW 279.24 g/mol).
- IR Spectroscopy : Stretching bands for C=O (1680–1720 cm⁻¹) and N-H (3200–3350 cm⁻¹) .
Q. What are the solubility and stability profiles under experimental conditions?
The compound is sparingly soluble in water but dissolves in polar solvents (DMSO, methanol). Stability tests indicate degradation under strong acidic/basic conditions (pH < 3 or > 10) and UV light. Store at –20°C in inert, anhydrous environments to prevent hydrolysis of the ethoxycarbonyl group .
Q. What safety precautions are recommended during handling?
Use PPE (gloves, goggles) due to irritant properties of the α,β-unsaturated acid moiety. Avoid inhalation; work in a fume hood. Waste disposal must follow protocols for organic amines and carboxylic acids .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what mechanisms underlie its activity?
Computational docking studies suggest the α,β-unsaturated ketone acts as a Michael acceptor, forming covalent bonds with cysteine residues in enzymes (e.g., thymidylate synthase). This inhibits nucleotide biosynthesis, corroborated by IC50 values in low micromolar ranges . In vitro assays show dose-dependent apoptosis induction in cancer cell lines via ROS generation .
Q. How can contradictory data in biological assays be resolved?
Discrepancies in IC50 values (e.g., 5–50 µM) may arise from assay conditions (serum concentration, cell line variability). Standardize protocols:
- Use serum-free media to minimize protein binding.
- Validate target engagement via thermal shift assays or SPR.
- Cross-validate with orthogonal methods (e.g., Western blot for downstream protein expression) .
Q. What strategies improve regioselectivity in reactions with nucleophiles?
The β-carbon of the α,β-unsaturated system is electrophilic. To enhance regioselectivity:
Q. How can computational methods predict reactivity or degradation pathways?
DFT calculations (B3LYP/6-31G*) model the electron-deficient β-carbon’s susceptibility to nucleophilic attack. Degradation pathways (e.g., hydrolysis of the ethoxycarbonyl group) are predicted via transition state analysis. MD simulations assess stability in aqueous environments .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-UV/HRMS : Detect impurities < 0.1% using C18 columns (acetonitrile/water + 0.1% TFA).
- NMR Relaxometry : Identify residual solvents (e.g., toluene) via 1H spin-lattice relaxation.
- Elemental Analysis : Verify purity by matching C/H/N/O percentages to theoretical values .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
